molecular formula C10H15N B1346085 2-Methyl-2-phenylpropan-1-amine CAS No. 21404-88-6

2-Methyl-2-phenylpropan-1-amine

Número de catálogo: B1346085
Número CAS: 21404-88-6
Peso molecular: 149.23 g/mol
Clave InChI: CWSGTPMVOJFVIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-2-phenylpropan-1-amine is an organic compound belonging to the class of phenethylamines. It is structurally related to amphetamines and shares some pharmacological properties with them. This compound has been identified in various dietary supplements and is known for its stimulant effects.

Aplicaciones Científicas De Investigación

2-Methyl-2-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Medicine: It has been investigated for its stimulant properties and potential use in weight loss supplements.

    Industry: The compound is used in the production of performance-enhancing supplements and other consumer products.

Mecanismo De Acción

Mode of Action

Mephentermine acts by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By stimulating the release of norepinephrine, it enhances the transmission of signals in this pathway, leading to increased heart rate and blood pressure . It also dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .

Pharmacokinetics

Mephentermine is rapidly demethylated in the body, followed by hydroxylation . It is excreted via urine, both as unchanged drug and metabolites . The rate of excretion is more rapid in acidic urine . The onset of action is 5 to 15 minutes with intramuscular dosing, and immediate with intravenous dosing . Its duration of action is four hours with intramuscular dosing and 30 minutes with intravenous dosing .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of Mephentermine. For instance, the rate of excretion of the drug is more rapid in acidic urine . Additionally, factors such as the patient’s overall health status, presence of other medications, and individual metabolic differences can also influence the drug’s action and efficacy.

Safety and Hazards

The compound is classified as a phenethylamine . It is known to cause severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

Análisis Bioquímico

Biochemical Properties

2-Methyl-2-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and alertness .

Additionally, this compound interacts with dopamine transporters, leading to increased dopamine release and inhibition of dopamine reuptake. This interaction results in elevated dopamine levels in the synaptic cleft, contributing to its stimulant effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels affects gene expression and cellular metabolism, leading to enhanced synaptic transmission and increased neuronal activity .

In non-neuronal cells, this compound can affect cellular metabolism by altering the activity of enzymes involved in energy production. It has been shown to increase the activity of enzymes in the glycolytic pathway, leading to increased glucose utilization and ATP production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This inhibition leads to increased levels of neurotransmitters in the brain .

Furthermore, this compound binds to dopamine transporters, blocking the reuptake of dopamine and increasing its release into the synaptic cleft. This action results in elevated dopamine levels, which contribute to its stimulant effects . Additionally, it may interact with other neurotransmitter transporters, such as norepinephrine and serotonin transporters, further enhancing its effects on neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to increase locomotor activity and enhance cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and cardiovascular complications . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in behavior and physiology .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by other enzymes, such as monoamine oxidase, leading to their excretion . The compound also affects metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in neurotransmitter synthesis and metabolism . Additionally, it may be targeted to specific organelles, such as mitochondria, where it can influence energy production and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Comparación Con Compuestos Similares

2-Methyl-2-phenylpropan-1-amine is similar to other phenethylamines such as:

    Amphetamine: Both compounds are stimulants, but this compound has a different substitution pattern on the phenyl ring.

    Methamphetamine: Similar in structure, but methamphetamine has a methyl group attached to the nitrogen atom.

    Phenpromethamine: An isomer of this compound with similar stimulant properties.

Propiedades

IUPAC Name

2-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSGTPMVOJFVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276876
Record name 2-methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-88-6
Record name 21404-88-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of lithium aluminium hydride (4.85 g, 0.128 mol) in anhydrous diethyl ether (245 ml) at ambient temperature under argon was added a solution of α,α-dimethylphenylacetonitrile (12.4 g, 0.085 mol) in anhydrous diethyl ether (105 ml) dropwise over 0.5 hour. The resultant was heated at reflux for 3 hours, cooled to ambient temperature and treated with water (4.6 ml), 15% aqueous sodium hydroxide (4.6 ml) and water (13.8 ml) dropwise sequentially. The mixture was stirred for 1.5 hours, filtered and the filtrate dried (Na2SO4) and treated with 1N hydrogen chloride in ether (100 ml). The precipitated solid was filtered and dried to afford the title compound as the hydrochloride salt (9.4 g, 52%).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
13.8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of LAH (1.43 g, 35.7 mmol, 1.5 eq.) in dry Et2O (70.0 mL) under N2, a solution of 2-methyl-2-phenyl-propionitrile (3.46 g, 23.8 mmol, 1.0 eq.) in dry Et2O (3.0 mL) was added dropwise over 30 min. After 30 min the cooling bath was removed and the mixture was stirred at r.t. for 3 hours. The mixture was again cooled to 0° C. and carefully quenched by the dropwise addition of iPrOH (35 mL) and then 2M aq. NaOH (20 mL). The resulting suspension was filtered through celite and the filter cake was rinsed with THF. The fitrate was concentrated in vacuo. The residue was partitioned between DCM (125 mL) and 1M aq. NaOH (125 mL). The layers were separated and the aq. phase was extracted with DCM (2×50 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×25 mL), dried over MgSO4, and concentrated in vacuo. The resulting 2-methyl-2-phenyl-propylamine was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Powdered lithium aluminum hydride (137 mg, 3.61 mmol) was added portionwise to a solution of 2-methyl-2-phenylpropanenitrile (436 mg, 3.00 mmol) in tetrahydrofuran (20 mL). The resulting mixture was stirred at 80° C. overnight. The reaction was then cooled to 0° C. and water (66 μL, 3.7 mmol), 10% sodium hydroxide (1.44 g, 3.6 mmol) and water (195 μL, 10.8 mmol), respectively, were added dropwise into the reaction mixture. The suspension was filtered through anhydrous magnesium sulfate and the solution was concentrated under vacuum to give 2-methyl-2-phenylpropan-1-amine (400 mg) as a yellow oil, which was used for the next step without further purification.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
66 μL
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
195 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-phenylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-phenylpropan-1-amine
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-phenylpropan-1-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-phenylpropan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.